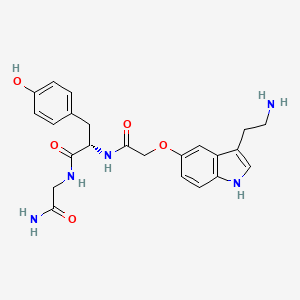

IS-159

Description

Propriétés

Numéro CAS |

133790-13-3 |

|---|---|

Formule moléculaire |

C23H27N5O5 |

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)28-20(23(32)27-12-21(25)30)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,30)(H,27,32)(H,28,31)/t20-/m0/s1 |

Clé InChI |

PBRWGFLPYQYNGI-FQEVSTJZSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl-L-tyrosyl-glycinamide IS 159 IS159 |

Origine du produit |

United States |

Foundational & Exploratory

FCN-159: A Deep Dive into its Mechanism of Action in Cholangiocarcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA) is a highly aggressive malignancy with limited therapeutic options. The discovery of specific genetic alterations that drive tumor growth has paved the way for targeted therapies. While fibroblast growth factor receptor (FGFR) inhibitors have shown promise in a subset of CCA patients, a significant portion of tumors are driven by other signaling pathways. FCN-159, a potent and selective inhibitor of MEK1/2, targets the downstream RAS/RAF/MEK/ERK signaling cascade, a critical pathway frequently dysregulated in various cancers, including cholangiocarcinoma. This technical guide elucidates the mechanism of action of FCN-159 and its therapeutic rationale in cholangiocarcinoma, providing a comprehensive overview for researchers and drug development professionals. Although direct clinical data for FCN-159 in cholangiocarcinoma is not yet available, this document will draw upon the established role of the MEK pathway in this disease and data from other MEK inhibitors to illustrate its potential.

The RAS/RAF/MEK/ERK Pathway in Cholangiocarcinoma

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through activating mutations in genes such as KRAS and BRAF, is a common event in many human cancers.[1][2]

In cholangiocarcinoma, alterations in the RAS/RAF/MEK/ERK pathway are frequently observed. Activating mutations in KRAS have been identified in 8–54% of patients with intrahepatic cholangiocarcinoma (iCCA), while BRAF mutations, most commonly the V600E substitution, occur in approximately 5% of iCCA cases.[3] These mutations lead to constitutive activation of the downstream signaling cascade, promoting uncontrolled cell growth and tumor progression.[3] Furthermore, the RAS/RAF/MEK/ERK pathway can be activated downstream of other signaling pathways, such as those initiated by FGFR2 fusions, which are present in 10-16% of iCCA cases.[4] This central role of the MEK/ERK pathway in mediating oncogenic signals from various upstream alterations makes it an attractive therapeutic target in cholangiocarcinoma.

FCN-159: A Selective MEK1/2 Inhibitor

FCN-159 is an orally bioavailable small molecule inhibitor that selectively targets the dual-specificity kinases MEK1 and MEK2.[2] By binding to and inhibiting the activity of MEK1/2, FCN-159 prevents the phosphorylation and subsequent activation of their only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This blockade of ERK1/2 activation leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and tumor growth.[2] Preclinical studies have demonstrated that FCN-159 has a potent inhibitory effect on the proliferation of tumor cells with RAS/RAF mutations.[5]

The following diagram illustrates the mechanism of action of FCN-159 within the RAS/RAF/MEK/ERK signaling pathway.

Therapeutic Rationale and Clinical Potential in Cholangiocarcinoma

The high prevalence of activating mutations in the RAS/RAF/MEK/ERK pathway in cholangiocarcinoma provides a strong rationale for the therapeutic use of MEK inhibitors like FCN-159. Clinical trials with other MEK inhibitors have already demonstrated the potential of this approach. For instance, the combination of the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib has shown significant clinical activity in patients with BRAF V600E-mutated cholangiocarcinoma, leading to an overall response rate of 51%.[6] This highlights the importance of targeting the MEK pathway in this genetically defined subgroup of patients.

Furthermore, MEK inhibitors may have a role in overcoming resistance to other targeted therapies. For example, in preclinical models of FGFR2 fusion-positive cholangiocarcinoma, dual blockade of FGFR and MEK1/2 has shown greater therapeutic efficacy than FGFR inhibition alone.[7] This suggests that FCN-159 could be used in combination with other targeted agents to enhance anti-tumor activity and prevent the emergence of resistance.

Quantitative Data on MEK Inhibition in Cholangiocarcinoma

While specific quantitative data for FCN-159 in cholangiocarcinoma is not yet publicly available, data from clinical trials of other MEK inhibitors in this disease can provide valuable insights into the potential efficacy of this drug class.

| Drug Combination | Genetic Alteration | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Dabrafenib + Trametinib | BRAF V600E | 43 | 51% | 9.2 months | 14.0 months | [6][8] |

| Cobimetinib + Atezolizumab | N/A | 76 | 3% | 3.6 months | Not Reported | [8] |

| Trametinib + Hydroxychloroquine | KRAS mutation | Ongoing | - | - | - | [9] |

Table 1: Efficacy of MEK Inhibitors in Clinical Trials for Cholangiocarcinoma.

Experimental Protocols for Evaluating MEK Inhibitors

The evaluation of a novel MEK inhibitor like FCN-159 in cholangiocarcinoma would involve a series of preclinical and clinical studies. The following is a representative experimental workflow.

Preclinical Evaluation

-

In Vitro Kinase Assays: To determine the IC50 of FCN-159 against MEK1 and MEK2 kinases and to assess its selectivity against a panel of other kinases.

-

Cell-Based Assays:

-

Proliferation Assays: Using a panel of cholangiocarcinoma cell lines with known genetic backgrounds (KRAS mutant, BRAF mutant, FGFR2 fusion, wild-type) to determine the effect of FCN-159 on cell viability and proliferation (e.g., MTS or CellTiter-Glo assays).

-

Western Blot Analysis: To confirm the on-target effect of FCN-159 by assessing the phosphorylation status of ERK1/2 and downstream targets in treated cells.

-

Colony Formation Assays: To evaluate the long-term effect of FCN-159 on the clonogenic survival of cholangiocarcinoma cells.

-

-

In Vivo Xenograft Models:

-

Patient-Derived Xenograft (PDX) Models: Establishing PDX models from cholangiocarcinoma patients with different genetic alterations to evaluate the in vivo efficacy of FCN-159. Tumor growth inhibition would be the primary endpoint.

-

Pharmacodynamic Studies: Assessing the levels of phosphorylated ERK in tumor tissues from treated animals to confirm target engagement in vivo.

-

The following diagram illustrates a typical preclinical experimental workflow.

Clinical Evaluation

-

Phase I Clinical Trial: A dose-escalation study in patients with advanced solid tumors, including a cohort of cholangiocarcinoma patients, to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of FCN-159. Pharmacokinetic and pharmacodynamic assessments would be included.

-

Phase II Clinical Trial: A single-arm or randomized trial in specific cohorts of cholangiocarcinoma patients based on genetic alterations (e.g., BRAF V600E mutation, KRAS mutation) to evaluate the anti-tumor activity (ORR, PFS) and safety of FCN-159.

-

Phase III Clinical Trial: A randomized, controlled trial to compare the efficacy and safety of FCN-159 (alone or in combination) against the standard of care in a well-defined patient population.

Conclusion and Future Directions

FCN-159, as a potent and selective MEK1/2 inhibitor, holds significant promise for the treatment of cholangiocarcinoma, particularly in patients with tumors harboring activating mutations in the RAS/RAF/MEK/ERK pathway. While direct clinical evidence in this indication is pending, the strong biological rationale and the clinical validation of other MEK inhibitors in cholangiocarcinoma provide a solid foundation for its further development. Future research should focus on conducting preclinical studies of FCN-159 in relevant cholangiocarcinoma models to confirm its activity and to identify potential biomarkers of response. Subsequently, well-designed clinical trials will be crucial to establish the safety and efficacy of FCN-159 in this challenging disease, both as a monotherapy and in combination with other targeted agents. The continued investigation of FCN-159 and other MEK inhibitors will undoubtedly contribute to advancing precision medicine for patients with cholangiocarcinoma.

References

- 1. fochonpharma.com [fochonpharma.com]

- 2. Facebook [cancer.gov]

- 3. Genomic alterations in cholangiocarcinoma: clinical significance and relevance to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholangiocarcinoma iCCA [cholangiocarcinoma-eu.com]

- 5. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholangiocarcinoma trial finds targeted therapy effective | MD Anderson Cancer Center [mdanderson.org]

- 7. FGFR2 fusion proteins drive oncogenic transformation of mouse liver organoids towards cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precision Medicine and Immunotherapy Have Arrived for Cholangiocarcinoma: An Overview of Recent Approvals and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cholangiocarcinoma.org [cholangiocarcinoma.org]

ETC-159: A Technical Guide to the Inhibition of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ETC-159 is a first-in-class, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By targeting this critical upstream node, ETC-159 offers a promising therapeutic strategy for a range of solid tumors characterized by hyperactive Wnt signaling. This document provides a comprehensive technical overview of ETC-159, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to the Wnt Signaling Pathway and ETC-159

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway, often through mutations in its components, is a key driver in the initiation and progression of numerous cancers, including those of the colorectum, pancreas, ovary, and endometrium.[2][3]

Pathologic activation of Wnt signaling can occur through various mechanisms, such as mutations in downstream components like APC or β-catenin, or through overexpression of Wnt ligands or their co-activators, such as R-spondins (RSPO).[4] Cancers with upstream activation, particularly those with RSPO fusions or RNF43 mutations, are considered "Wnt-addicted" and are particularly vulnerable to therapies that inhibit Wnt ligand secretion.[4]

ETC-159 is a potent and selective inhibitor of PORCN, an enzyme that catalyzes the palmitoylation of Wnt proteins, a post-translational modification that is indispensable for their secretion and subsequent binding to Frizzled receptors.[5][6] By preventing Wnt secretion, ETC-159 effectively blocks all Wnt-dependent signaling pathways, both canonical (β-catenin dependent) and non-canonical. This upstream point of intervention makes ETC-159 a promising therapeutic agent for cancers driven by various Wnt-activating mutations.[4]

Mechanism of Action of ETC-159

ETC-159 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PORCN. This inhibition prevents the palmitoylation of Wnt ligands, leading to their retention within the endoplasmic reticulum and a subsequent halt in their secretion from the cell. The resulting decrease in extracellular Wnt ligands leads to the downregulation of the Wnt signaling cascade.

In the canonical Wnt pathway, the absence of Wnt signaling allows for the formation of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting Wnt secretion, ETC-159 promotes the activity of this destruction complex, leading to decreased levels of stabilized β-catenin.[7] This, in turn, prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes involved in proliferation, stemness, and cell cycle progression.

The inhibition of Wnt signaling by ETC-159 has been shown to induce cellular differentiation and remodeling of the tumor transcriptome.[4] In preclinical models, this has been associated with a decrease in the expression of cell cycle and stem cell genes and an increase in differentiation markers.

Preclinical Data

In Vitro Efficacy

ETC-159 has demonstrated potent inhibition of Wnt signaling in various in vitro models.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (Mouse PORCN) | 18.1 nM | Biochemical Assay | [7] |

| IC50 (Xenopus PORCN) | 70 nM | Biochemical Assay | [7] |

-

ETC-159 treatment leads to a decreased abundance of Wnt3a-stabilized β-catenin in both mouse L cells and HEK293 cells.[7]

-

It effectively inhibits Wnt autocrine signaling and the growth of teratocarcinomas.[7]

-

In HEK293 cells transfected with RSPO fusion protein expression plasmids and a Wnt signaling reporter (STF reporter), 100 nM ETC-159 significantly inhibited Wnt signaling induced by these fusion proteins.[4][8]

In Vivo Efficacy

ETC-159 has shown significant anti-tumor activity in various preclinical xenograft models, particularly those with defined Wnt pathway alterations.

| Model | ETC-159 Dose | Effect | Reference |

| MMTV-Wnt1 Tumors | 5 mg/kg (oral) | Effective growth inhibition | [7] |

| RNF43-mutant Pancreatic and Ovarian Cancer PDX | Not specified | Remarkable efficacy | [6] |

| RSPO3-translocation Colorectal Cancer PDX | 75 mg/kg (daily) | Significant tumor growth inhibition and differentiation | [4][8] |

| AsPC-1 Pancreatic Xenografts | Not specified | Durable tumor suppression; no regrowth after 6 weeks post-treatment | [4] |

| Osteosarcoma Xenografts | Not specified | Decreased β-catenin staining, increased tumor necrosis, and reduced vascularity | [9][10] |

PDX: Patient-Derived Xenograft

Pharmacokinetics and Pharmacodynamics (Preclinical)

| Parameter | Value | Species | Dose | Reference |

| Tmax | ~0.5 h | Mouse | 5 mg/kg (oral) | [7] |

| Oral Bioavailability | 100% | Mouse | 5 mg/kg (oral) | [7] |

| Plasma Half-life (t1/2) | ~1.18 h | Mouse | 5 mg/kg (oral) | [7] |

-

Following a single 5 mg/kg oral dose in mice, plasma concentrations of ETC-159 remained above the in vitro IC50 for at least 16 hours.[7]

Clinical Data

ETC-159 has been evaluated in Phase 1 clinical trials as both a monotherapy and in combination with other agents. The primary clinical trial identifier is NCT02521844.[1][11]

Phase 1A Monotherapy Study (NCT02521844)

This open-label, dose-escalation study evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of ETC-159 in patients with advanced solid tumors.[1][12]

| Parameter | Finding | Reference |

| Dosing Schedule | Orally, once every other day in a 28-day cycle | [1][12] |

| Dose Cohorts | 1 mg, 2 mg, 4 mg, 8 mg, 16 mg, 30 mg | [1][12] |

| Maximum Tolerated Dose (MTD) | Ongoing at 30 mg (as of Jan 2017) | [1] |

| Dose-Limiting Toxicity (DLT) | Hyperbilirubinemia (at 16 mg) | [1][12] |

| Mean Half-life (t1/2) | 14 hours | [1][12] |

| Pharmacodynamic Effects | Reduction of AXIN2 mRNA in whole blood and hair follicles; doubling of serum β-CTX levels observed from 4 mg onwards | [1][12] |

| Clinical Activity | Stable disease in 2 patients (colorectal and peritoneal carcinoma) for 6 and 8 cycles, respectively | [1][12] |

-

Common Adverse Events (≥20%): Vomiting (32%), anorexia and fatigue (31%), dysgeusia and constipation (25%).[1][12]

-

An increase in β-CTX levels, a bone turnover marker, was observed, and in two patients was associated with reduced bone mineral density, indicating a need for monitoring.[1]

Phase 1B Combination Study (ETC-159 + Pembrolizumab) (NCT02521844)

This study evaluated the safety and efficacy of ETC-159 in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or metastatic solid malignancies.[13][14]

| Parameter | Finding | Reference |

| Dosing Schedule | ETC-159: Orally QOD in 21-day cycles; Pembrolizumab: 200 mg IV Q3W | [13][14] |

| Dose Cohorts (ETC-159) | 8 mg and 16 mg | [13][14] |

| MTD/Recommended Dose (RD) of Combination | 8 mg of ETC-159 with pembrolizumab | [13][14] |

| Pharmacodynamic Effects | ≥80% reduction in hair follicle Axin2 mRNA from baseline on Day 15 at both dose levels | [13][14] |

| Clinical Benefit (evaluable patients) | 40% (1 partial response, 5 stable diseases) | [13][14] |

-

Common Treatment-Emergent Adverse Events (TEAEs): Dysgeusia (65%), β-CTX increase (30%), fatigue (25%), constipation (20%), and nausea (20%).[13][14]

-

The combination was generally well-tolerated, with most TEAEs being grade 1/2.[13][14]

Phase 1B Dose Expansion Study (NCT02521844)

This ongoing phase of the study is evaluating ETC-159 as a monotherapy in microsatellite stable (MSS) colorectal cancer (CRC) patients with RSPO fusions and in combination with pembrolizumab in other MSS solid tumors.[2][15]

Signaling Pathways and Experimental Workflows

Canonical Wnt Signaling Pathway and ETC-159 Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of ETC-159 on PORCN.

Patient-Derived Xenograft (PDX) Experimental Workflow

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Therapeutic Rationale for ETC-159 in Wnt-Addicted Cancers

Caption: Therapeutic rationale for ETC-159 in Wnt-addicted cancers.

Experimental Protocols

Wnt Reporter Assay (TOPflash Assay)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

-

Cell Culture and Seeding:

-

Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[3]

-

-

Transfection:

-

Co-transfect cells with the TOPflash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase control plasmid (for normalization).[3][11]

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[11]

-

Incubate for 24 hours.

-

-

Treatment:

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.[3]

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOPflash (firefly) signal to the Renilla signal to control for transfection efficiency and cell number.

-

β-Catenin Immunoblotting (Western Blot)

This protocol is used to detect the levels of total or active (non-phosphorylated) β-catenin.

-

Sample Preparation:

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5]

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Confirm transfer efficiency with Ponceau S staining.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody against β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Patient-Derived Xenograft (PDX) Model for Efficacy Studies

This protocol outlines the establishment and use of PDX models to evaluate the in vivo efficacy of ETC-159.

-

Tumor Acquisition and Implantation:

-

Obtain fresh, sterile patient tumor tissue under appropriate ethical guidelines.[2][13]

-

Cut the tumor into small fragments (e.g., 2-3 mm³).[2]

-

Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG) and subcutaneously implant one or two tumor fragments into the flank.[2][4]

-

Close the incision with surgical clips or sutures.[13]

-

-

PDX Establishment and Expansion:

-

Efficacy Study:

-

Once a stable PDX line is established, expand the model to generate a cohort of tumor-bearing mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and ETC-159 at a specified dose and schedule).[4]

-

Treat the mice as per the study design (e.g., daily oral gavage).[4]

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).[13]

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for β-catenin or gene expression analysis).[4]

-

Hair Follicle Pharmacodynamic Biomarker Analysis

This minimally invasive method is used to assess the on-target activity of ETC-159 in clinical trials by measuring the expression of the Wnt target gene AXIN2.[15]

-

Sample Collection:

-

RNA Extraction:

-

Immediately process the hair follicles for RNA extraction using a suitable kit optimized for small samples.

-

-

Gene Expression Analysis:

-

Perform reverse transcription to generate cDNA.

-

Quantify the mRNA levels of AXIN2 and a housekeeping gene (for normalization) using quantitative real-time PCR (RT-qPCR).

-

-

Data Analysis:

-

Calculate the change in AXIN2 mRNA expression relative to baseline to determine the pharmacodynamic effect of ETC-159.[14]

-

Conclusion

ETC-159 is a promising novel therapeutic agent that targets the Wnt signaling pathway at a critical upstream point. Its mechanism of action, involving the inhibition of PORCN and the subsequent blockade of Wnt ligand secretion, has been robustly demonstrated in preclinical models. Clinical data from Phase 1 trials have established a manageable safety profile and have shown clear evidence of on-target pharmacodynamic activity. The ongoing investigation of ETC-159 in genetically defined patient populations, such as those with RSPO fusions, holds the potential to provide a much-needed targeted therapy for these Wnt-addicted cancers. The continued development of ETC-159, both as a monotherapy and in combination with other agents like immunotherapy, represents a significant advancement in the field of Wnt-targeted oncology.

References

- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 2. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. benchchem.com [benchchem.com]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. benchchem.com [benchchem.com]

- 8. TOPFLASH reporter assays [bio-protocol.org]

- 9. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 10. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

- 11. jcancer.org [jcancer.org]

- 12. ascopubs.org [ascopubs.org]

- 13. benchchem.com [benchchem.com]

- 14. ascopubs.org [ascopubs.org]

- 15. biocompare.com [biocompare.com]

Preclinical Profile of FCN-159: A-Technical Guide to a Novel MEK1/2 Inhibitor for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for FCN-159, a novel, potent, and selective oral inhibitor of MEK1/2, for the treatment of solid tumors. FCN-159 targets the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers.[1][2][3]

Mechanism of Action and Cellular Effects

FCN-159 is an orally bioavailable inhibitor of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2.[1][3] By selectively binding to and inhibiting the activity of MEK1 and MEK2, FCN-159 prevents the phosphorylation and activation of their downstream effector, ERK.[4] This blockade of the RAS/RAF/MEK/ERK signaling pathway ultimately leads to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation.[1]

In preclinical studies, FCN-159 has demonstrated potent and selective activity against cancer cells with RAS/RAF mutations, while sparing cells with wild-type RAS/RAF.[2] In human colon cancer cells, treatment with FCN-159 led to a dose-dependent inhibition of ERK phosphorylation, resulting in cell cycle arrest and apoptosis.[2]

Below is a diagram illustrating the mechanism of action of FCN-159 within the RAS/RAF/MEK/ERK signaling pathway.

In Vitro Efficacy

FCN-159 has shown significant anti-proliferative activity across a panel of human cancer cell lines harboring RAS/RAF mutations.

| Cell Line | Cancer Type | Mutation Status |

| HT-29 | Colon Cancer | BRAF V600E |

| Colo205 | Colon Cancer | BRAF V600E |

| A375 | Melanoma | BRAF V600E |

| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12C |

| HL-60 | Acute Myeloid Leukemia (AML) | NRAS Q61L |

Table 1: Human cancer cell lines sensitive to FCN-159. [2] (Note: Specific IC50 values are not publicly available in the reviewed literature).

In Vivo Efficacy in Solid Tumor Models

The anti-tumor activity of FCN-159 has been evaluated in various human tumor xenograft and patient-derived xenograft (PDX) models.

Human Tumor Xenograft Models

FCN-159 demonstrated significant and dose-dependent tumor growth inhibition in xenograft models derived from several human cancer cell lines.[2]

| Xenograft Model | Cancer Type | Finding |

| HT-29 | Colon Cancer | Significant dose-dependent anti-tumor activity.[2] |

| Colo205 | Colon Cancer | Significant dose-dependent anti-tumor activity.[2] |

| A375 | Melanoma | Significant dose-dependent anti-tumor activity.[2] |

| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) | Significant dose-dependent anti-tumor activity.[2] |

| HL-60 | Acute Myeloid Leukemia (AML) | Significant dose-dependent anti-tumor activity.[2] |

Table 2: In vivo efficacy of FCN-159 in human tumor xenograft models. (Note: Specific tumor growth inhibition percentages and dosing regimens are not detailed in the available literature).

Patient-Derived Xenograft (PDX) Models

FCN-159 has also shown potent inhibition of tumor growth in two patient-derived xenograft (PDX) models with NRAS mutations. The in vivo anti-tumor activity of FCN-159 was reported to be comparable to or stronger than the FDA-approved MEK inhibitor, trametinib.

Preclinical Pharmacokinetics

Non-clinical studies have indicated that FCN-159 possesses excellent pharmacokinetic properties.

| Species | Parameter | FCN-159 vs. Trametinib |

| Rats | T1/2 (Half-life) | Longer |

| Dose-normalized AUC | Higher | |

| Dogs | T1/2 (Half-life) | Longer |

| Dose-normalized AUC | Higher |

Table 3: Comparative pharmacokinetic properties of FCN-159 and trametinib in preclinical models.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies in the field, adapted with details mentioned in the preclinical abstracts of FCN-159.

In Vitro Cell Proliferation Assay

A general workflow for assessing the in vitro efficacy of FCN-159 is depicted below.

-

Cell Culture: Human cancer cell lines (e.g., HT-29, A375) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of FCN-159 or vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTS or MTT assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blotting for p-ERK Inhibition

-

Cell Treatment: Cancer cells are treated with FCN-159 at various concentrations for a defined time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The workflow for a typical in vivo xenograft study is outlined below.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.

-

Drug Administration: FCN-159 is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., calculating Tumor Growth Inhibition, TGI).

-

Pharmacodynamic Assessment: At the end of the study, tumors may be excised for biomarker analysis (e.g., p-ERK levels by western blot or immunohistochemistry).

Conclusion

The available preclinical data indicate that FCN-159 is a potent and selective MEK1/2 inhibitor with significant anti-tumor activity in solid tumor models harboring RAS/RAF mutations. Its favorable pharmacokinetic profile compared to existing MEK inhibitors suggests its potential as a promising therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced solid tumors. A Phase I clinical trial of FCN-159 is ongoing in China for patients with advanced melanoma.

References

- 1. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]

- 2. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. championsoncology.com [championsoncology.com]

In-Depth Technical Guide to the Molecular Target of ETC-159

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands.[1][2][3] By targeting PORCN, ETC-159 effectively suppresses the Wnt signaling pathway, which is aberrantly activated in various cancers, leading to reduced tumor growth and cellular differentiation.[4] This document provides a comprehensive technical overview of ETC-159's molecular target, mechanism of action, and the key experimental methodologies used to characterize its activity.

Molecular Target and Mechanism of Action

The primary molecular target of ETC-159 is Porcupine (PORCN) . PORCN is an enzyme residing in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt proteins.[2] This post-translational modification is essential for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell.

By inhibiting PORCN, ETC-159 prevents the palmitoylation of Wnt ligands, thereby trapping them in the endoplasmic reticulum and blocking their secretion. This leads to a pan-Wnt inhibition, as all 19 Wnt ligands require this modification for their activity. The downstream consequence is the suppression of both the canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[2] In the canonical pathway, the absence of secreted Wnt ligands leads to the degradation of β-catenin, preventing its accumulation in the nucleus and the subsequent transcription of Wnt target genes involved in proliferation and cell survival.[2][3]

Quantitative Data

The inhibitory activity of ETC-159 has been quantified in various assays, demonstrating its high potency.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (β-catenin reporter activity) | 2.9 nM | STF3A cells | [3][5] |

| IC50 (mouse PORCN) | 18.1 nM | In vitro enzymatic assay | [3][5] |

| IC50 (Xenopus PORCN) | 70 nM | In vitro enzymatic assay | [3][5] |

| IC50 (PA-1 teratocarcinoma colony formation) | 35 nM | Soft agar assay | [6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ETC-159 are outlined below.

Luciferase Reporter Assay (TOPflash Assay)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene) and a control plasmid expressing Renilla luciferase under a constitutive promoter. Transfection is typically performed using a lipid-based transfection reagent.

-

Treatment: 24 hours post-transfection, the medium is replaced with medium containing varying concentrations of ETC-159. The Wnt pathway is then activated using Wnt3a conditioned medium.

-

Cell Lysis: After a 24-hour incubation period, the cells are washed with PBS and lysed using a passive lysis buffer.

-

Luminometry: The firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.

Western Blotting for β-catenin

This technique is used to assess the levels of β-catenin protein, a key downstream component of the canonical Wnt pathway.

Methodology:

-

Cell Treatment and Lysis: Cells (e.g., mouse L cells stably expressing Wnt3a) are treated with ETC-159 for various time points.[3] Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for β-catenin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software.

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of ETC-159 in a more clinically relevant setting.

Methodology:

-

Model Establishment: Tumor fragments from a patient's cancer are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid-gamma mice).[3]

-

Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: ETC-159 is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle control.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the tumors are excised, weighed, and may be used for further analysis, such as measuring the expression of Wnt target genes like Axin2 by qRT-PCR to confirm on-target drug activity.[6]

-

Efficacy Evaluation: The anti-tumor efficacy of ETC-159 is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Conclusion

ETC-159 is a highly potent inhibitor of PORCN, a key enzyme in the Wnt signaling pathway. Its mechanism of action, involving the blockade of Wnt ligand secretion, has been extensively characterized using a variety of robust experimental methodologies. The quantitative data from these assays confirm its nanomolar potency. Preclinical studies using patient-derived xenograft models have demonstrated its in vivo efficacy, supporting its ongoing clinical development for the treatment of Wnt-driven cancers. This technical guide provides a foundational understanding of the molecular pharmacology of ETC-159 for researchers and professionals in the field of oncology drug development.

References

- 1. xenograft.org [xenograft.org]

- 2. criver.com [criver.com]

- 3. Patient-Derived Xenograft Models in Cancer Research: Methodology, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. TOPFLASH reporter assays [bio-protocol.org]

An In-depth Technical Guide on FCN-159 and its Potential Role in Targeting Cancer Stem Cell Function

A Note on Nomenclature: This document focuses on FCN-159, a MEK1/2 inhibitor. Initial searches for "IS-159" did not yield a recognized molecule in the context of cancer stem cell research, suggesting a possible typographical error in the original query. The information presented herein is based on available data for FCN-159 and its relevance to cancer stem cell biology.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance.[1][2][3] The persistence of CSCs is a major challenge in oncology, necessitating the development of targeted therapies that can effectively eradicate this resilient cell population.[4][5] FCN-159 is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the RAS/RAF/MEK/ERK signaling pathway.[6][7] Dysregulation of this pathway is a frequent event in many cancers, contributing to uncontrolled cell proliferation and survival.[7][8] This technical guide provides a comprehensive overview of FCN-159, its mechanism of action, and its potential role in targeting cancer stem cell function, intended for researchers, scientists, and drug development professionals.

FCN-159: A Selective MEK1/2 Inhibitor

FCN-159 is a potent and selective oral inhibitor of MEK1 and MEK2.[7] By binding to and inhibiting the activity of MEK1/2, FCN-159 prevents the phosphorylation and activation of their downstream effector, extracellular signal-regulated kinase (ERK).[6] This, in turn, inhibits the activation of numerous transcription factors and other proteins involved in cell cycle progression, proliferation, and survival.[6][7] Preclinical studies have demonstrated that FCN-159 exhibits significant potency against cancer cell lines with mutations in the RAS/RAF pathway, while having minimal effect on cells with wild-type RAS/RAF.[7]

The RAS/RAF/MEK/ERK Pathway in Cancer Stem Cells

The RAS/RAF/MEK/ERK signaling cascade is a critical regulator of normal stem cell function and is frequently hijacked by cancer stem cells to maintain their self-renewal and proliferative capabilities.[9][10] The sustained activation of this pathway in CSCs contributes to their ability to drive tumor growth and resist conventional therapies. Therefore, targeting key nodes in this pathway, such as MEK1/2, presents a promising therapeutic strategy for eliminating CSCs.

Interconnected Signaling Networks in CSCs

The function of cancer stem cells is not governed by a single signaling pathway but rather by a complex and interconnected network of molecular interactions. Key pathways that often show crosstalk with the RAS/RAF/MEK/ERK cascade in CSCs include:

-

Wnt/β-catenin Signaling: A fundamental pathway in both normal and cancer stem cells that regulates self-renewal and differentiation.[11][12][13] Aberrant activation of the Wnt pathway is a hallmark of many cancers and contributes to the maintenance of the CSC phenotype.[9][14]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in CSC maintenance, proliferation, and survival.[15][16][17] Constitutive activation of STAT3 is observed in numerous cancers and is associated with a poor prognosis.[18]

The inhibition of the MEK/ERK pathway by FCN-159 may have synergistic effects by disrupting the intricate signaling networks that sustain cancer stem cells.

Quantitative Data

While specific quantitative data for FCN-159's direct effect on cancer stem cell populations is not yet widely published, its potent anti-proliferative activity in RAS/RAF mutant cancer cell lines has been documented.[7]

Table 1: Preclinical Activity of FCN-159

| Parameter | Observation | Reference |

|---|---|---|

| Target | MEK1 and MEK2 | [6][7] |

| Mechanism of Action | Inhibition of ERK phosphorylation | [7] |

| In vitro Activity | Potent anti-proliferative activity in human cancer cell lines with RAS/RAF mutations. | [7] |

| In vivo Activity | Significant and dose-dependent anti-tumor activities in various human tumor xenograft models. | [7] |

| Pharmacokinetics | Longer half-life and higher dose-normalized AUC in rats and dogs compared to trametinib. |[7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of FCN-159's effect on cancer stem cells.

Sphere Formation Assay

This assay is widely used to assess the self-renewal capacity of cancer stem cells in vitro.[1][19][20]

Objective: To determine the effect of FCN-159 on the ability of cancer cells to form tumorspheres, a characteristic of cancer stem cells.

Methodology:

-

Cell Preparation:

-

Plating:

-

Dilute the cells to a final concentration of 2,000 cells/mL in serum-free sphere formation medium.[19][21] The optimal cell density may need to be determined empirically for each cell type.[21]

-

Sphere formation medium typically consists of DMEM/F12 base media supplemented with B-27, human epidermal growth factor (hEGF), and basic fibroblast growth factor (bFGF).[19][20]

-

Plate 250 µL of the cell suspension (500 cells/well) into each well of a 24-well ultra-low attachment plate.[19][21]

-

-

Treatment:

-

Add FCN-159 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Quantification:

-

After 7-10 days, count the number of spheres (typically defined as having a diameter > 50 µm) in each well using an inverted microscope.[21]

-

Calculate the Sphere Formation Efficiency (SFE) % using the following formula: SFE % = (number of spheres / number of cells seeded) x 100.[21]

-

Compare the SFE between FCN-159 treated and control groups.

-

Western Blotting

This technique is used to detect and quantify the expression of specific proteins, such as phosphorylated ERK, to confirm the mechanism of action of FCN-159.[22][23]

Objective: To assess the effect of FCN-159 on the phosphorylation of ERK in cancer cells.

Methodology:

-

Sample Preparation:

-

Treat cancer cells with various concentrations of FCN-159 for a specified time.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22]

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-polyacrylamide gel.[22]

-

Separate the proteins by size via gel electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

-

-

Antibody Incubation:

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Re-probe the membrane with an antibody for total ERK and a loading control (e.g., β-actin or GAPDH) to normalize the p-ERK signal.

-

Quantify the band intensities to determine the relative levels of p-ERK in treated versus control cells.

-

Flow Cytometry

Flow cytometry is a powerful tool for identifying and quantifying specific cell populations based on the expression of cell surface markers, such as those associated with cancer stem cells (e.g., CD44, CD133).[24][25]

Objective: To determine the effect of FCN-159 on the percentage of cancer stem cells within a heterogeneous tumor cell population.

Methodology:

-

Cell Preparation:

-

Treat cancer cells with FCN-159 for a specified duration.

-

Harvest the cells and prepare a single-cell suspension.

-

-

Antibody Staining:

-

Incubate the cells with fluorescently-labeled antibodies specific for CSC markers (e.g., anti-CD44-FITC, anti-CD24-PE).[25] Include appropriate isotype controls.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer.[25]

-

Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells).

-

-

Data Analysis:

-

Gate the cell populations based on forward and side scatter to exclude debris and doublets.

-

Analyze the fluorescence intensity to identify and quantify the percentage of cells expressing the CSC markers (e.g., CD44+/CD24- population in breast cancer).[25]

-

Compare the percentage of CSCs in FCN-159 treated samples to the control samples.

-

Visualizations

Signaling Pathway

Caption: FCN-159 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

Caption: Workflow for the tumorsphere formation assay.

Logical Relationship

Caption: Proposed mechanism of FCN-159's effect on cancer stem cells.

Conclusion

FCN-159, as a potent and selective inhibitor of MEK1/2, holds significant promise as a therapeutic agent for cancers driven by aberrant RAS/RAF/MEK/ERK signaling. Given the critical role of this pathway in the maintenance and proliferation of cancer stem cells, FCN-159 represents a compelling candidate for targeting this therapy-resistant cell population. Further investigation into the direct effects of FCN-159 on CSCs, utilizing the experimental approaches outlined in this guide, is warranted to fully elucidate its potential in eradicating the root cause of tumor recurrence and metastasis. The continued development of targeted therapies like FCN-159 is essential for advancing the field of oncology and improving patient outcomes.

References

- 1. In Vitro Tumorigenic Assay: A Tumor Sphere Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Breast cancer stem cells are regulated by mesenchymal stem cells through cytokine networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting Tumor Growth: The Role of Cancer Stem Cells in Drug Resistance and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer stem cells: implications for the progression and treatment of metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting self-renewal pathways in cancer stem cells: clinical implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting MEK1/2 with FCN-159: A Promising Oral Therapy for Advanced Solid Tumors [synapse.patsnap.com]

- 9. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling and targeting cancer stem cell signaling pathways for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Navigating the Molecular Signaling: Deciphering Cancer Stem Cell Self-Renewal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cancer Stem Cells are Regulated by STAT3 Signalling in Wilms Tumour [jcancer.org]

- 16. STAT3, stem cells, cancer stem cells and p63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jebms.org [jebms.org]

- 18. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 20. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. protocols.io [protocols.io]

- 22. bio-rad.com [bio-rad.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Detection of Cancer Stem Cells from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of FCN-159: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FCN-159 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] By targeting a critical node in the RAS/RAF/MEK/ERK signaling pathway, FCN-159 has demonstrated significant anti-tumor activity in preclinical models and has shown promising efficacy in clinical trials for the treatment of solid tumors, particularly those with activating mutations in the RAS/RAF pathway, such as NRAS-mutant melanoma and neurofibromatosis type 1 (NF1)-related plexiform neurofibromas.[3][4][5][6][7][8] This technical guide provides a comprehensive overview of the pharmacodynamics of FCN-159, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its activity.

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[8] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a common driver of tumorigenesis in a wide range of cancers.[8]

FCN-159 selectively binds to and inhibits the kinase activity of MEK1 and MEK2.[1][8] This prevents the phosphorylation and subsequent activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] Inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade, leading to the inhibition of growth factor-mediated cell signaling and ultimately, the suppression of tumor cell proliferation.[1] Preclinical studies have confirmed that FCN-159 dose-dependently inhibits the phosphorylation of ERK in cancer cells.[8]

Figure 1: FCN-159 inhibits the RAS/RAF/MEK/ERK signaling pathway.

Preclinical Pharmacodynamics

The preclinical activity of FCN-159 has been evaluated in a variety of in vitro and in vivo models, demonstrating its potent and selective anti-tumor effects.

In Vitro Activity

FCN-159 has shown remarkable potency against the proliferation of a panel of human cancer cell lines harboring RAS/RAF mutations, while having minimal effect on cell lines with wild-type RAS/RAF, indicating its high selectivity for the dysregulated pathway.[8] In human colon cancer cells, FCN-159 dose-dependently induced cell cycle arrest and apoptosis.[8]

Table 1: In Vitro Activity of FCN-159 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Reported Effect of FCN-159 |

|---|---|---|---|

| HT-29 | Colon Cancer | BRAF V600E | Inhibition of proliferation, induction of apoptosis and cell cycle arrest[8] |

| Colo205 | Colon Cancer | BRAF V600E | Inhibition of proliferation[8] |

| A375 | Melanoma | BRAF V600E | Inhibition of proliferation[8] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS G12C | Inhibition of proliferation[8] |

| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | Inhibition of proliferation[8] |

In Vivo Activity

In vivo studies using human tumor xenograft models have demonstrated significant and dose-dependent anti-tumor activity of FCN-159.[8] The efficacy of FCN-159 was found to be comparable to or stronger than the FDA-approved MEK inhibitor, trametinib.[8] Furthermore, FCN-159 potently inhibited tumor growth in two patient-derived xenograft (PDX) models with NRAS mutations.[8]

Table 2: In Vivo Efficacy of FCN-159 in Xenograft Models

| Model Type | Cancer Type | Cell Line/Mutation | Reported Outcome |

|---|---|---|---|

| Xenograft | Colon Cancer | HT-29, Colo205 | Significant and dose-dependent anti-tumor activity[8] |

| Xenograft | Melanoma | A375 | Significant and dose-dependent anti-tumor activity[8] |

| Xenograft | Non-Small Cell Lung Cancer | Calu-6 | Significant and dose-dependent anti-tumor activity[8] |

| Xenograft | Acute Myeloid Leukemia | HL-60 | Significant and dose-dependent anti-tumor activity[8] |

| PDX | Not Specified | NRAS mutation | Potent inhibition of tumor growth[8] |

Clinical Pharmacodynamics

FCN-159 has been evaluated in Phase 1 and 2 clinical trials for the treatment of advanced NRAS-mutant melanoma and NF1-related plexiform neurofibromas. These studies have provided valuable data on its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients.

Clinical Trial in Advanced NRAS-Mutant Melanoma (NCT03932253)

A first-in-human, Phase 1a dose-escalation study evaluated the safety, tolerability, and preliminary anti-tumor activity of FCN-159 in patients with advanced NRAS-mutant melanoma.[6][7]

Table 3: Efficacy of FCN-159 in Advanced NRAS-Mutant Melanoma (≥6 mg QD)

| Parameter | Value |

|---|---|

| Objective Response Rate (ORR) | 19.0% (4 partial responses)[7] |

| Clinical Benefit Rate (CBR) | 52.4%[7] |

| Median Duration of Response (DoR) | 4.8 months (95% CI: 2.8–not reached)[7] |

| Median Progression-Free Survival (PFS) | 3.8 months (95% CI: 1.8–5.6)[7] |

The recommended Phase 2 dose (RP2D) was determined to be 12 mg once daily (QD).[7]

Clinical Trial in NF1-Related Plexiform Neurofibromas (NCT04954001)

A Phase 1/2 clinical trial is assessing the safety and efficacy of FCN-159 in adult and pediatric patients with NF1-related plexiform neurofibromas.[4][5]

Table 4: Efficacy of FCN-159 in Adult Patients with NF1-Related PN

| Parameter | Value |

|---|---|

| Partial Response (PR) Rate | 37.5% (6 out of 16 patients analyzed)[9] |

| Tumor Size Reduction | Observed in 100% of analyzed patients (n=16)[9] |

| Largest Reduction in Tumor Size | 84.2%[9] |

The maximum tolerated dose (MTD) in adults was determined to be 8 mg daily.[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of FCN-159.

In Vitro Kinase Assay

Figure 2: Workflow for in vitro MEK1/2 kinase assay.

Methodology: The inhibitory activity of FCN-159 against MEK1 and MEK2 is determined using a biochemical kinase assay. Recombinant MEK1 or MEK2 enzyme is incubated with varying concentrations of FCN-159. The kinase reaction is initiated by the addition of ATP and a substrate, such as inactive ERK. The amount of phosphorylated ERK is then quantified, typically using methods like ELISA or radiometric assays, to determine the half-maximal inhibitory concentration (IC50) of FCN-159.

Cell Proliferation Assay

Methodology: Cancer cell lines (e.g., HT-29, A375) are seeded in 96-well plates and treated with a range of FCN-159 concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to calculate the IC50 value, representing the concentration of FCN-159 that inhibits cell growth by 50%.

Apoptosis Assay

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first-in-human, phase 1a dose-escalation study of the selective MEK1/2 inhibitor FCN-159 in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

FCN-159: A Technical Guide on its Mechanism as a MEK1/2 Inhibitor and its Implications for Fibroblast Growth Factor Receptor (FGFR) Driven Cancers

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of FCN-159, a potent and selective small-molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. Contrary to initial hypotheses, FCN-159 does not directly target Fibroblast Growth Factor Receptors (FGFRs). Instead, its mechanism of action is centered on the inhibition of a critical downstream node, MEK, within the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation and survival and is often aberrantly activated in various cancers through upstream signaling from receptor tyrosine kinases, including FGFRs. This document elucidates the intricate connection between the FGFR signaling cascade and the downstream pathway targeted by FCN-159. We present comprehensive preclinical and clinical data, including quantitative summaries of FCN-159's efficacy in relevant disease models such as Neurofibromatosis Type 1 (NF1). Furthermore, this guide furnishes detailed experimental protocols for key assays to evaluate the biochemical and cellular activity of MEK inhibitors like FCN-159. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a clear understanding of the scientific principles and methodologies discussed. This document is intended for researchers, scientists, and drug development professionals investigating targeted cancer therapies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[1] Genetic alterations in FGFR genes, including amplifications, activating mutations, and fusions, are well-established oncogenic drivers in a variety of solid tumors.[1][2] These aberrations lead to the constitutive activation of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (also known as the MAPK) pathway, which promotes uncontrolled cell growth and survival.[1]

FCN-159 is an innovative, orally available small-molecule drug developed by Fosun Pharma.[3] It is a highly selective inhibitor of MEK1 and MEK2 (MEK1/2), the kinases directly upstream of ERK.[3] By blocking the phosphorylation and subsequent activation of ERK, FCN-159 effectively curtails the pro-proliferative signals propagated by this pathway.[4] While not a direct inhibitor of FGFRs, the therapeutic rationale for FCN-159 extends to cancers driven by aberrant FGFR signaling due to its strategic targeting of a critical downstream convergence point in the signaling cascade.

This guide will detail the mechanism of action of FCN-159 within the context of the broader FGFR signaling network, summarize key preclinical and clinical efficacy and safety data, and provide detailed protocols for the evaluation of this class of inhibitors.

Mechanism of Action: The Link Between FGFR and MEK Inhibition

The activation of the RAS/RAF/MEK/ERK pathway is a key consequence of FGFR signaling. The process begins when a fibroblast growth factor (FGF) ligand binds to its corresponding FGFR, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1] This phosphorylation creates docking sites for adaptor proteins, such as FRS2, which in turn recruits the GRB2-SOS complex.[4] This complex then activates RAS by promoting the exchange of GDP for GTP. Activated RAS subsequently recruits and activates RAF kinases, which then phosphorylate and activate MEK1 and MEK2.[4]

FCN-159 exerts its therapeutic effect at this precise juncture. As a selective, non-ATP-competitive inhibitor, it binds to a unique allosteric pocket on MEK1/2, preventing their phosphorylation and activation of the sole downstream substrates, ERK1 and ERK2.[4][5] This blockade of ERK phosphorylation is critical, as activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.

References

- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]

- 4. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]

- 5. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for ETC-159 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt/β-catenin signaling pathway.[4][5] By inhibiting PORCN, ETC-159 effectively blocks the secretion of all Wnt ligands, thereby suppressing Wnt signaling.[4] This mechanism of action makes ETC-159 a valuable tool for studying Wnt-dependent cellular processes and a potential therapeutic agent for cancers characterized by hyperactive Wnt signaling.[4][6]

These application notes provide detailed protocols for the preparation and use of ETC-159 in cell culture experiments, along with a summary of its activity in various cell lines.

Mechanism of Action: Wnt Signaling Inhibition

ETC-159 targets PORCN, which resides in the endoplasmic reticulum. The canonical Wnt signaling pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and their co-receptors, LRP5/6. This binding leads to the recruitment of the destruction complex (comprising Axin, APC, GSK3β, and CK1α) to the plasma membrane, thereby preventing the phosphorylation and subsequent proteasomal degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and LEF1, driving cell proliferation and maintaining a stem-cell-like state.[5][7]

ETC-159's inhibition of PORCN prevents Wnt palmitoylation, leading to the retention of Wnt ligands in the endoplasmic reticulum and a halt in their secretion. The resulting absence of extracellular Wnt ligands leads to the degradation of β-catenin and the downregulation of Wnt target gene expression.[1][7]

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of ETC-159.

Quantitative Data

The inhibitory activity of ETC-159 has been characterized in various assays and cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Assay/Cell Line | Target/Activity | IC50 Value | Reference |

| STF3A cells | β-catenin reporter activity | 2.9 nM | [1][2] |

| Mouse PORCN | Enzymatic activity | 18.1 nM | [1][3] |

| Xenopus PORCN | Enzymatic activity | 70 nM | [1][3] |

| PA-1 teratocarcinoma | Colony formation in soft agar | 35 nM | [3] |

| HEK293 cells | β-catenin reporter activity | 2.9 nM | [2] |

Experimental Protocols

Reagent Preparation and Storage

a. ETC-159 Stock Solution (10 mM)

-

Materials:

-

ETC-159 powder (Molecular Weight: 391.38 g/mol )[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Allow the ETC-159 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

To prepare a 10 mM stock solution, dissolve 3.91 mg of ETC-159 powder in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication may be required to fully dissolve the compound.[8]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

b. Preparation of Working Solutions

-

Materials:

-

10 mM ETC-159 stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.

-

-

Procedure:

-

Thaw an aliquot of the 10 mM ETC-159 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the ETC-159 treatment group.

-

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent cells with ETC-159. The optimal cell density, treatment duration, and ETC-159 concentration should be determined empirically for each cell line and experimental endpoint.

Figure 2: General experimental workflow for cell culture treatment with ETC-159.

-

Procedure:

-

Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

-

Adherence: Allow cells to adhere and recover for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment:

-

Aspirate the old culture medium.

-

Add fresh, pre-warmed medium containing the desired concentrations of ETC-159 or the vehicle control (DMSO).

-

-

Incubation: Incubate the cells for the experimentally determined duration (e.g., 24, 48, or 72 hours). For example, treatment of mouse L cells with 100 nM ETC-159 for up to 24 hours has been shown to decrease β-catenin levels.[1]

-

Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as:

-

Western Blotting: To assess the levels of β-catenin and other Wnt signaling pathway proteins.[1]

-

qRT-PCR: To measure the expression of Wnt target genes like AXIN2 and LEF1.[6][7]

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of ETC-159 on cell growth.

-

Colony Formation Assays: To evaluate the long-term effect on clonogenic survival.[3]

-

-

Concluding Remarks

ETC-159 is a specific and potent inhibitor of the Wnt signaling pathway, making it an invaluable research tool. Adherence to proper preparation and storage protocols is crucial for maintaining its activity and ensuring experimental reproducibility. The provided protocols serve as a starting point, and optimization of concentrations, incubation times, and cell densities is recommended for each specific experimental system.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The (Wnt)ing way- Fighting cancer with ETC-159 | Medicus 2021 Issue 4 [duke-nus.edu.sg]

- 6. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]

- 7. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application of ETC-159 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1] By inhibiting PORCN, ETC-159 effectively blocks the Wnt signaling pathway, which is aberrantly activated in various cancers and plays a crucial role in tumor initiation, growth, and metastasis.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a clinically relevant platform for preclinical drug evaluation due to their ability to recapitulate the heterogeneity and microenvironment of human tumors.[3][4] This document provides detailed application notes and protocols for the use of ETC-159 in PDX models, with a focus on colorectal cancer.

Mechanism of Action

ETC-159 targets the Wnt signaling pathway at a critical upstream point. In the endoplasmic reticulum, PORCN mediates the addition of a palmitoleoyl group to a conserved serine residue on Wnt ligands. This lipid modification is indispensable for their secretion and subsequent binding to Frizzled receptors on the cell surface.[1][5] By inhibiting PORCN, ETC-159 prevents Wnt secretion, leading to the downregulation of the canonical Wnt/β-catenin signaling cascade. This results in the degradation of β-catenin, preventing its translocation to the nucleus and the transcription of Wnt target genes involved in cell proliferation, survival, and stem cell maintenance.[1] Preclinical studies have demonstrated that cancers with specific genetic alterations that lead to Wnt pathway activation, such as R-spondin (RSPO) fusions, are particularly sensitive to PORCN inhibition by ETC-159.[1][6]

Signaling Pathway Diagram

References

- 1. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Wnt addiction of genetically defined cancers reversed by PORCN inhibition - University of Sussex - Figshare [sussex.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Prognostic value of patient‐derived xenograft engraftment in pediatric sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for ETC-159 Phase 1 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedule, experimental protocols, and underlying mechanism of action for the novel Wnt signaling pathway inhibitor, ETC-159, as investigated in its Phase 1 clinical trials.

ETC-159: A Porcupine (PORCN) Inhibitor

ETC-159 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] By inhibiting PORCN, ETC-159 effectively blocks the entire Wnt signaling cascade, a pathway frequently hyperactivated in various cancers, including colorectal, ovarian, and pancreatic cancers.[3][4][5] Preclinical studies have demonstrated its efficacy in inducing tumor regression in patient-derived xenograft models.[1][6]

Wnt Signaling Pathway and ETC-159's Mechanism of Action

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1] In cancer, its aberrant activation leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target genes involved in tumorigenesis. ETC-159's inhibition of PORCN prevents Wnt ligand secretion, thereby blocking the pathway at an upstream point.[4][5] This leads to the degradation of β-catenin and a reduction in the expression of downstream targets like AXIN2.[1][4]

Figure 1: Mechanism of action of ETC-159 in the Wnt signaling pathway.

Phase 1 Clinical Trial Treatment Schedules

ETC-159 has been evaluated in Phase 1A monotherapy and Phase 1B combination therapy trials.

Phase 1A: Monotherapy Dose Escalation (NCT02521844)

The primary objectives of this open-label, multi-center study were to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of ETC-159 administered as a single agent to patients with advanced solid tumors.[1][6]

Treatment Regimen:

Dose Escalation Data: The dose escalation followed an ordinal continual reassessment method.[1]

| Dose Cohort | ETC-159 Dose (mg) | Number of Patients |

| 1 | 1 | 2 |

| 2 | 2 | 2 |

| 3 | 4 | 3 |

| 4 | 8 | 4 |

| 5 | 16 | 3 |

| 6 | 30 | 2 |

| Data as of 18 Jan 2017[1] |

Key Findings:

-

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1]

-

The most common adverse events (≥20%) were vomiting, anorexia, fatigue, dysgeusia, and constipation.[1]

-